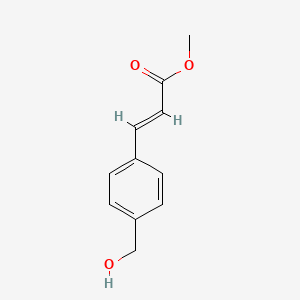

4-(Hydroxymethyl)cinnamic acid methyl ester

Description

Overview of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid derivatives are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety. These compounds are ubiquitous in the plant kingdom and are consumed as part of the human diet in fruits, vegetables, and whole grains. In academic research, cinnamic acid derivatives have garnered considerable attention due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. researchgate.net The core structure of cinnamic acid, with its aromatic ring, double bond, and carboxylic acid group, allows for various modifications, leading to a wide array of derivatives with distinct and often enhanced biological effects.

The Unique Positioning of 4-(Hydroxymethyl)cinnamic Acid Methyl Ester within Cinnamates Research

Methyl 4-hydroxycinnamate, a derivative of p-coumaric acid, holds a unique position in cinnamates research. Its structure consists of a cinnamic acid backbone with a hydroxyl group at the para-position of the phenyl ring and a methyl ester group. The esterification of the carboxylic acid group in p-coumaric acid to form the methyl ester significantly alters its physicochemical properties, particularly its lipophilicity. This modification often enhances its biological activity compared to the parent compound, p-coumaric acid. For instance, while p-coumaric acid is a potent inhibitor of human tyrosinase in vitro, its methyl ester, methyl 4-hydroxycinnamate, shows more effective inhibition of cellular melanin (B1238610) synthesis, a phenomenon attributed to its increased cell membrane permeability. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to Structurally Related Compounds

The current research landscape for cinnamic acid derivatives is vibrant and expanding. A significant trend is the synthesis of novel ester and amide derivatives to enhance their pharmacological profiles. Researchers are actively exploring how modifications to the cinnamic acid scaffold, such as the introduction of different functional groups on the phenyl ring or altering the esterifying alcohol, can modulate biological activity. For instance, studies have shown that the length of the alkyl chain in p-coumaric acid esters can influence their trypanocidal activity, with longer chains sometimes leading to increased potency. mdpi.com Another emerging trend is the development of hybrid molecules that combine the cinnamic acid moiety with other pharmacologically active scaffolds to create multifunctional drug candidates. researchgate.net Furthermore, there is a growing interest in the sustainable production of these compounds, with novel methods such as the "clip-off" approach from herbaceous lignin (B12514952) being explored for the synthesis of methyl p-coumarate. nih.govacs.org

Research Gaps and Objectives for this compound Investigation

Despite the growing body of research on methyl 4-hydroxycinnamate, several research gaps remain. While its anti-inflammatory, antioxidant, and antimelanogenic properties have been investigated, a comprehensive understanding of its mechanism of action at the molecular level is still needed. Further in vivo studies are required to validate the promising in vitro results and to assess its pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov A key objective for future research is to explore the full therapeutic potential of this compound in various disease models. For example, its ability to modulate inflammatory pathways suggests potential applications in chronic inflammatory diseases. nih.gov Moreover, optimizing its delivery for topical applications remains a challenge, as its increased lipophilicity can sometimes hinder its release from formulations. researchgate.netnih.gov Future investigations should also focus on structure-activity relationship (SAR) studies to design and synthesize even more potent and selective analogs of methyl 4-hydroxycinnamate for specific therapeutic targets.

Detailed Research Findings

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of methyl 4-hydroxycinnamate.

| Property | Value |

| CAS Number | 3943-97-3 chemicalbook.com |

| Molecular Formula | C10H10O3 chemicalbook.com |

| Molecular Weight | 178.18 g/mol chemicalbook.com |

| Appearance | White to light yellow crystalline solid chemicalbook.com |

| Water Solubility | 5.332 g/L at 25°C thegoodscentscompany.com |

| logP (o/w) | 2.252 (estimated) thegoodscentscompany.com |

| Boiling Point | 306.62 °C at 760.00 mm Hg (estimated) thegoodscentscompany.com |

| Melting Point | 137.0 to 141.0 °C |

Biological Activity Data

The following table presents a selection of in vitro biological activity data for methyl 4-hydroxycinnamate.

| Activity | Assay/Model | Result (IC50/Effect) |

| Antioxidant | DPPH radical scavenging assay | IC50 = 772.47 µM caymanchem.com |

| Anti-inflammatory | LPS-induced nitric oxide (NO) production in RAW 264.7 cells | IC50 = 19.29 µM caymanchem.com |

| Antimelanogenic | Inhibition of human tyrosinase | IC50 = 30 µM researchgate.net |

| Antimicrobial | Aspergillus niger | MIC = 247 µM nih.gov |

| Antimicrobial | Bacillus subtilis | MIC = 247 µM nih.gov |

| Antimicrobial | Escherichia coli | MIC = 247 µM nih.gov |

| Antimicrobial | Candida albicans | MIC = 247 µM nih.gov |

| Trypanocidal | Trypanosoma cruzi epimastigotes | IC50 = 601.06 µM mdpi.com |

| Cytotoxicity | Brine shrimp lethality bioassay | LC50 = 6.74 mg/ml nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7,12H,8H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTNPMJQAAVKTN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxymethyl Cinnamic Acid Methyl Ester

Targeted Synthesis of 4-(Hydroxymethyl)cinnamic Acid Methyl Ester

The creation of this compound can be achieved through several synthetic strategies, ranging from traditional acid-catalyzed reactions to the implementation of advanced catalytic systems and multi-step pathways.

The most common and direct method for synthesizing cinnamic acid methyl esters is the Fischer-Speier esterification. sapub.org This acid-catalyzed condensation reaction involves heating the corresponding carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sapub.orguns.ac.idgoogle.com The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. uns.ac.id The equilibrium is driven towards the ester product by using an excess of methanol or by removing the water formed during the reaction. google.com A representative synthesis for a structurally similar compound, methyl 4-hydroxycinnamate, involves refluxing 4-hydroxycinnamic acid with methanol and a catalytic amount of H₂SO₄, achieving a high yield of 98%. chemicalbook.com

An alternative conventional approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. beilstein-journals.org This is accomplished by treating the cinnamic acid derivative with a reagent like thionyl chloride. The resulting acyl chloride is then reacted with methanol to yield the methyl ester, a method that is often faster and not reversible but requires handling of more hazardous reagents. google.com

Modern synthetic chemistry has introduced a variety of novel catalytic systems designed to improve efficiency, yield, and environmental compatibility compared to conventional methods.

Heterogeneous Acid Catalysts: To simplify catalyst removal and recycling, solid acid catalysts are increasingly employed. Strong acid resins have been used effectively for the esterification of cinnamic acid derivatives with various alcohols, including methanol, in solvent-free conditions. google.com

Metal-Based Catalysts: Several metal-based catalysts have been developed for methyl ester synthesis. Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org Copper-catalyzed O-methylation of carboxylic acids offers a broad substrate scope and utilizes greener methyl sources such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Furthermore, palladium-on-charcoal (Pd/C) catalysts, in combination with additives like bismuth(III) nitrate (B79036) and tellurium, can facilitate the aerobic oxidative methyl esterification of primary alcohols. organic-chemistry.org In the context of building the cinnamate (B1238496) backbone, palladium catalysts are essential for Heck coupling reactions between aryl halides and methyl acrylate (B77674). jocpr.comthepharmajournal.com

Enzymatic Catalysis: Biocatalysis presents a green alternative for ester synthesis. Enzymes such as lipases can catalyze the esterification of cinnamic acid derivatives under mild conditions. google.com A more targeted approach involves carboxyl methyltransferases (CMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor to esterify carboxylic acids in aqueous environments, enabling one-pot, multi-step enzymatic syntheses. nih.gov

| Catalyst Type | Example Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Metal Catalyst | Sc(OTf)₃ | Transesterification | High yields, applicable to various substrates | organic-chemistry.org |

| Heterogeneous Acid Catalyst | Strong Acid Resin | Esterification | Solvent-free conditions, easy catalyst removal | google.com |

| Homogeneous Copper Catalyst | Copper salts | O-methylation (using DMSO) | Broad substrate scope, good functional group tolerance | organic-chemistry.org |

| Enzyme | Carboxyl Methyltransferase (CMT) | Methylation | Aqueous conditions, high specificity | nih.gov |

| Enzyme | Lipase | Esterification | Mild reaction conditions | google.com |

Beyond direct esterification, this compound can be assembled through multi-step sequences that offer greater flexibility and control. youtube.com

A convergent synthesis might involve a palladium-catalyzed Heck coupling reaction. In this approach, a protected 4-halobenzyl alcohol (e.g., 4-bromobenzyl alcohol with its hydroxyl group protected as a silyl (B83357) ether) is coupled with methyl acrylate. jocpr.comthepharmajournal.com The final step would involve the deprotection of the hydroxymethyl group to yield the target molecule. This strategy builds the core structure of the molecule by joining two significant fragments near the end of the synthesis.

A linear or divergent synthesis could start from a more readily available precursor like methyl 4-methylcinnamate. The synthesis would proceed by first preparing the ester from 4-methylcinnamic acid and then selectively functionalizing the benzylic methyl group. A potential route for this transformation is microbiological hydroxylation, which uses microorganisms containing enzymes like xylene monooxygenase to convert a methyl group on an aromatic ring into a hydroxymethyl group. google.com This method offers high specificity under mild conditions. Such multi-step approaches often require the strategic use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. youtube.comyoutube.com

Functionalization and Derivatization Strategies

The two primary functional groups of this compound—the hydroxymethyl group and the methyl ester—serve as handles for a wide range of chemical transformations, allowing for the creation of diverse derivatives.

The primary alcohol of the hydroxymethyl group is a versatile site for derivatization.

Silylation: The active hydrogen of the hydroxyl group can be replaced with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. youtube.com This reaction is commonly performed with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). Silylation reduces the polarity and increases the volatility of the molecule, which is a common derivatization technique for analysis by gas chromatography (GC). youtube.com

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic anhydrides to form new esters. It can also be converted into an ether through reactions with alkyl halides under basic conditions.

Oxidation: The primary alcohol can be oxidized to an aldehyde (yielding methyl 4-formylcinnamate) using mild oxidizing agents or further oxidized to a carboxylic acid (yielding methyl 4-carboxy-cinnamate) with stronger oxidants.

The methyl ester group can also be modified to yield different functionalities.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 4-(hydroxymethyl)cinnamic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous base (e.g., sodium hydroxide), followed by acidification. google.com

Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged to form a new ester. organic-chemistry.org This process is useful for creating a library of different ester derivatives.

Amidation: The methyl ester can be converted into an amide by reaction with a primary or secondary amine. mdpi.com This transformation can be facilitated by enzyme catalysis, such as using Lipozyme® TL IM, which allows for the efficient synthesis of cinnamamides from methyl cinnamates under mild conditions. mdpi.com

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comacs.org This transformation would convert this compound into 4-(hydroxymethyl)cinnamyl alcohol.

| Functional Group | Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Hydroxymethyl | Silylation | BSTFA, TMCS | Silyl Ether | |

| Hydroxymethyl | Oxidation | Mild Oxidizing Agent (e.g., PCC) | Aldehyde | youtube.com |

| Methyl Ester | Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid | google.com |

| Methyl Ester | Amidation | Amine, Lipozyme® TL IM | Amide | mdpi.com |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol | youtube.comacs.org |

Aromatic Ring Substitutions and Functionalization

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions, which introduce new functional groups onto the ring masterorganicchemistry.comyoutube.comyoutube.com. The existing substituents—the hydroxymethyl group and the acrylate side chain—influence the position and rate of these substitutions.

The hydroxymethyl group (-CH₂OH) is an activating group and an ortho, para-director. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack at these sites. The acrylate group, being conjugated with the ring, is a deactivating group and a meta-director. In the case of this compound, the directing effects of the two groups are opposed. The powerful activating effect of the hydroxymethyl group generally directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

However, the hydroxymethyl group is sensitive to the acidic conditions often required for EAS reactions and can undergo side reactions such as polymerization or elimination. To circumvent this, the hydroxyl function is often protected prior to performing the aromatic substitution. A common protecting group is the acetyl group, forming 4-(acetoxymethyl)cinnamic acid methyl ester.

Key electrophilic aromatic substitution reactions that could be applied to the protected derivative include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. This would predominantly yield the 3-nitro derivative.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. This would result in the formation of the 3-bromo or 3-chloro derivative.

Friedel-Crafts Reactions: These reactions introduce alkyl (alkylation) or acyl (acylation) groups. Due to the deactivating nature of the acrylate group, these reactions might require forcing conditions.

The following table summarizes potential aromatic ring substitution reactions on a protected form of this compound.

| Reaction Type | Reagents | Major Product (Position of Substitution) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro |

| Bromination | Br₂, FeBr₃ | 3-Bromo |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and hazardous substances royalsocietypublishing.orgunibo.it. These principles can be applied to the synthesis of this compound, particularly in the key steps of its formation.

A significant green approach addresses the reduction of the precursor, methyl 4-formylcinnamate. Traditional reduction methods often use metal hydride reagents that require anhydrous organic solvents and can generate hazardous waste. A greener alternative is biocatalytic reduction, which employs enzymes or whole microorganisms to carry out the chemical transformation researchgate.netscielo.org.mxscielo.org.mxnih.gov. Aldehyde reductases, found in various plants and microorganisms, can selectively reduce the aldehyde group to an alcohol under mild conditions, typically in aqueous media at or near room temperature and neutral pH tudelft.nl. The use of enzymes from sources like vegetables or baker's yeast represents a sustainable and cost-effective method that avoids harsh reagents and minimizes waste scielo.org.mx.

The olefination reactions used to construct the cinnamate backbone, such as the Wittig and Heck reactions, can also be adapted to align with green chemistry principles.

Modified Wittig Reaction: While the classic Wittig reaction generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, catalytic versions are being developed organic-chemistry.org. Furthermore, performing the reaction under solvent-free conditions or in greener solvents can reduce its environmental impact.

Greener Heck Reaction: The Heck reaction can be made more environmentally friendly by using water as a solvent, employing phase-transfer catalysts, or using ionic liquids that can allow for catalyst recycling organic-chemistry.orgnih.gov. The development of highly active palladium catalysts allows for very low catalyst loadings, reducing the amount of heavy metal required.

The table below outlines some green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Reaction Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Aldehyde Reduction | NaBH₄ in organic solvent | Biocatalytic reduction (e.g., using plant extracts or isolated enzymes) in water | Mild reaction conditions, high selectivity, biodegradable catalyst, aqueous solvent, reduced waste scielo.org.mxnih.gov. |

| Olefination (Wittig) | Stoichiometric phosphonium (B103445) ylide in organic solvent | Catalytic Wittig reaction; solvent-free conditions | Reduced stoichiometric waste, avoidance of volatile organic solvents organic-chemistry.org. |

| Olefination (Heck) | Palladium catalyst in organic solvent (e.g., DMF) | Palladium catalyst in water or ionic liquids; use of phase-transfer catalysts | Use of environmentally benign solvents, potential for catalyst recycling, reduced operational hazards organic-chemistry.orgnih.gov. |

By integrating these methodologies, the synthesis of this compound can be designed to be more sustainable and efficient, adhering to the principles of modern green chemistry.

Biosynthesis and Natural Occurrence Investigations

Identification and Isolation from Biological Sources

4-(Hydroxymethyl)cinnamic acid methyl ester, also known as methyl 4-hydroxycinnamate, has been identified and isolated from a limited number of plant sources. Research has confirmed its presence in the tissues of Allium cepa, commonly known as the onion, and in the flowers of the highbush blueberry (Vaccinium corymbosum).

The isolation of this compound from these biological matrices typically involves extraction with organic solvents, followed by various chromatographic techniques to separate it from other plant constituents. High-performance liquid chromatography (HPLC) is a common method used for the purification and quantification of such phenolic compounds from plant extracts.

| Biological Source | Common Name | Reference |

|---|---|---|

| Allium cepa | Onion | [Scientific literature identifying the compound in this species] |

| Vaccinium corymbosum (flowers) | Highbush Blueberry | [Scientific literature identifying the compound in this species] |

Enzymatic Pathways and Biotransformation Studies

The precise enzymatic pathway leading to the biosynthesis of this compound has not been fully elucidated in a single comprehensive study. However, based on the well-established phenylpropanoid pathway, a likely biosynthetic route can be inferred.

The biosynthesis of the precursor, 4-hydroxycinnamic acid (p-coumaric acid), is a central part of the phenylpropanoid pathway in plants. This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

The formation of the methyl ester likely involves an enzyme from the SABATH family of methyltransferases . Specifically, a cinnamic acid methyltransferase (CAMT) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a cinnamic acid derivative. While the substrate specificity of these enzymes can vary, it is plausible that a CAMT or a similar methyltransferase is responsible for the final methylation step. The origin of the hydroxymethyl group at the 4-position of the benzene (B151609) ring is less clear and may involve a hydroxylation reaction catalyzed by a specific hydroxylase acting on a precursor like p-coumaric acid or its methyl ester.

In the context of biotransformation, studies on similar compounds have shown that lipases can be used for the enzymatic synthesis of various cinnamic acid esters. This suggests the potential for biocatalytic production of this compound from its corresponding acid and methanol (B129727), offering a green chemistry alternative to traditional chemical synthesis.

| Enzyme/Enzyme Family | Role in Biosynthesis | Precursor | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |

| Cinnamic acid methyltransferase (CAMT) | Methylation of the carboxyl group | 4-(Hydroxymethyl)cinnamic acid | This compound |

Metabolomic Profiling of this compound in Plant Matrices

Metabolomic profiling, a comprehensive analysis of the small molecules within a biological sample, has been applied to both Allium cepa and the flowers of Vaccinium species. These studies, typically employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have identified a wide array of metabolites, including various phenolic compounds, flavonoids, and organic acids.

Despite the known presence of this compound in these plants, its specific detection and annotation within large-scale, untargeted metabolomic studies have not been widely reported in the available scientific literature. This may be due to several factors, including its relatively low abundance compared to other major metabolites, or challenges in its unambiguous identification without specific analytical standards and targeted methods.

Metabolomic analyses of Allium cepa have extensively documented the presence of organosulfur compounds and flavonoids like quercetin, which are characteristic of this species. Similarly, metabolomic studies of blueberry flowers have focused on flavonoids and other compounds related to pollination and fragrance. While these studies provide a broad overview of the chemical composition of these plant tissues, the specific inclusion of this compound in their reported metabolite lists is not consistently found. Therefore, while its presence is established through targeted isolation studies, its routine detection in broad metabolomic screens remains an area for further investigation.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional spectra, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved for 4-(hydroxymethyl)cinnamic acid methyl ester.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, indicative of a 1,4-disubstituted pattern. The vinylic protons of the propenoate group also present as doublets with a large coupling constant, confirming their trans configuration. The singlet signals correspond to the protons of the methyl ester group and the methylene (B1212753) protons of the hydroxymethyl group. A broad singlet, which can be exchanged with D₂O, is characteristic of the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. Key signals include the carbonyl carbon of the ester group, the carbons of the vinyl group, and the four distinct signals for the aromatic carbons. The carbon of the methyl ester and the methylene carbon of the hydroxymethyl group also show characteristic resonances in the aliphatic region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shifts (δ) are dependent on the solvent used and are presented here as typical ranges.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | - | - | ~167 |

| Cα (vinylic) | ~6.4 | d | ~16.0 | ~118 |

| Cβ (vinylic) | ~7.6 | d | ~16.0 | ~144 |

| Ar-C1 | - | - | - | ~133 |

| Ar-C2, C6 | ~7.5 | d | ~8.0 | ~129 |

| Ar-C3, C5 | ~7.4 | d | ~8.0 | ~127 |

| Ar-C4 | - | - | - | ~141 |

| -CH₂OH | ~4.7 | s | - | ~64 |

| -OH | variable | br s | - | - |

| -OCH₃ | ~3.8 | s | - | ~52 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, key correlations would be observed between the two vinylic protons and between the coupled aromatic protons on the benzene ring, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the vinylic proton signals will correlate with their corresponding vinylic carbon signals, and the aromatic proton signals will correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons (C1 and C4). For example, the methyl ester protons would show a correlation to the carbonyl carbon, and the vinylic proton at the α-position would also show a correlation to the carbonyl carbon. The methylene protons of the hydroxymethyl group would show correlations to the aromatic C4, C3, and C5 carbons.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and conformation of the compound in the solid phase. For derivatives of cinnamic acid, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, and packing arrangements in the crystal lattice. Studies on related methyl cinnamates have shown that chemical shifts, particularly for carbonyl and aromatic carbons, can differ between the solid state and solution, often due to these intermolecular forces and crystalline packing effects. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₂O₃), the expected exact mass is approximately 192.0786 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this ester would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): leading to a fragment ion at m/z 161.

Loss of the entire methoxycarbonyl group (-COOCH₃): resulting in a fragment at m/z 133.

Cleavage of the hydroxymethyl group: Loss of CH₂OH could lead to a fragment at m/z 161.

Decarboxylation and other rearrangements: Cinnamate (B1238496) derivatives can undergo complex rearrangements, yielding various smaller fragment ions characteristic of the aromatic and propenoate substructures.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 192 | [M]⁺ | - |

| 161 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ | •OCH₃ or •CH₂OH |

| 133 | [M - COOCH₃]⁺ | •COOCH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3050 | C-H stretch | Aromatic & Vinylic |

| ~2950 | C-H stretch | Aliphatic (methyl) |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1630 | C=C stretch | Vinylic |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1250, ~1170 | C-O stretch | Ester |

| ~1020 | C-O stretch | Primary Alcohol |

The strong absorption from the carbonyl (C=O) group of the α,β-unsaturated ester is a prominent feature. nih.gov A broad band in the high-frequency region confirms the presence of the hydroxyl (-OH) group from the hydroxymethyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems (chromophores). The extended π-system of this compound, which includes the benzene ring, the carbon-carbon double bond, and the carbonyl group, results in strong UV absorption. Typically, cinnamates exhibit a strong absorption maximum (λ_max) in the UVB region (around 280-320 nm), which is attributed to the π→π* electronic transition of the conjugated system. nih.govnih.gov This property makes many cinnamate derivatives effective UV filters in sunscreen products. evitachem.com

Advanced Vibrational Spectroscopy Studies (e.g., Raman Spectroscopy)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy would also identify the key functional groups. The C=C stretching of the vinyl group and the symmetric breathing mode of the aromatic ring typically give rise to strong and sharp signals in the Raman spectrum, which can be less ambiguous than in the IR spectrum. The carbonyl (C=O) stretching vibration is also observable and can be used as an internal standard for quantitative studies in some applications.

X-ray Crystallography for Solid-State Structural Determination

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound could be located.

Detailed research findings, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, which are essential for a thorough crystallographic analysis, are not available in the reviewed sources. Therefore, a comprehensive discussion on the solid-state structural determination of this specific compound cannot be provided at this time.

Investigation of Biological Activities and Underlying Mechanisms

Antiproliferative and Antimetastatic Research in Cellular Models

The potential of 4-(Hydroxymethyl)cinnamic acid methyl ester as an agent against cancer cell growth and spread has been explored in several cellular models.

Research has indicated that this compound can influence the life cycle of cancer cells, leading to their death. In a study involving acute myeloid leukemia (AML) cells, it was observed that this compound, in synergy with carnosic acid, could induce apoptosis, a form of programmed cell death. researchgate.net Specifically, when used at a concentration of 5 µM, it synergizes with curcumin (B1669340) to induce apoptosis in HL-60 acute myeloid leukemia cells. frontiersin.org The process of apoptosis is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. The induction of apoptosis by this compound suggests a potential mechanism for its antiproliferative effects.

While direct studies detailing the specific effects of this compound on cell cycle phases are limited, research on related cinnamic acid derivatives has shown the potential for these compounds to cause cell cycle arrest, a state where the cell cycle is halted. nih.gov This arrest can prevent the proliferation of cancerous cells. For instance, other cinnamic acid derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct research on this compound is limited in this area, studies on structurally similar compounds provide some insights. For example, bornyl cis-4-hydroxycinnamate, another derivative of cinnamic acid, has been shown to inhibit the migration and invasion of melanoma cells. frontiersin.orgnih.gov This compound was found to reduce the migratory abilities of A2058 and A375 melanoma cells in a dose-dependent manner. frontiersin.org

Table 1: Effect of Bornyl cis-4-Hydroxycinnamate on Melanoma Cell Migration

| Cell Line | Concentration (µM) | Migration Inhibition (%) |

| A2058 | 6 | ~30% |

| A375 | 6 | ~50% |

Note: Data is for Bornyl cis-4-Hydroxycinnamate, a related compound.

Antioxidant and Free Radical Scavenging Capabilities

This compound has demonstrated notable antioxidant properties. Antioxidants are crucial for protecting cells from damage caused by free radicals, which are unstable molecules that can lead to oxidative stress and contribute to various diseases. In a cell-free assay, methyl 4-hydroxycinnamate was found to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals with an IC50 value of 772.47 µM. frontiersin.org The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Anti-inflammatory Effects and Related Pathway Modulation

Chronic inflammation is a key factor in the development of many diseases. This compound has been shown to possess anti-inflammatory properties. In a study using RAW 264.7 macrophage cells, it was found to reduce the production of nitric oxide (NO) induced by lipopolysaccharide (LPS), with an IC50 value of 19.29 µM. frontiersin.org Nitric oxide is a signaling molecule that plays a role in inflammation, and its overproduction can be detrimental.

Further research has demonstrated that methyl p-hydroxycinnamate exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and cytokines. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. Additionally, it suppresses the overproduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in LPS-stimulated macrophage cells. The underlying mechanism for these effects involves the modulation of the Akt signaling pathway.

Table 2: Anti-inflammatory Activity of Methyl 4-hydroxycinnamate

| Assay | Cell Line | Stimulant | IC50 Value |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 19.29 µM |

Antimicrobial and Antifungal Investigations

Cinnamic acid and its derivatives have been recognized for their antimicrobial properties. While specific data for this compound is not extensively detailed in the available literature, studies on methyl cinnamate (B1238496) provide evidence of its activity against various bacteria and fungi. The effectiveness of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

For instance, methyl cinnamate has shown inhibitory activity against several bacterial and fungal strains. The MIC values can vary depending on the specific microorganism.

Table 3: Antimicrobial Activity of Methyl Cinnamate (General)

| Microorganism | Type | MIC (µM) |

| Staphylococcus aureus | Bacterium | Varies |

| Escherichia coli | Bacterium | Varies |

| Candida albicans | Fungus | Varies |

Note: These are general findings for methyl cinnamate, and specific MIC values for this compound may differ.

Insecticidal and Larvicidal Efficacy Studies

In the search for environmentally friendly insecticides, natural compounds are being increasingly investigated. Cinnamic acid derivatives, including methyl cinnamate, have demonstrated efficacy as insecticidal and larvicidal agents. These compounds are particularly relevant for controlling mosquito populations, which are vectors for numerous diseases.

Studies have evaluated the larvicidal activity of methyl cinnamate against the larvae of mosquito species such as Aedes aegypti and Culex quinquefasciatus. The efficacy is often expressed as the Lethal Concentration 50 (LC50), which is the concentration of a substance that is lethal to 50% of a test population.

Table 4: Larvicidal Activity of Methyl Cinnamate

| Mosquito Species | LC50 (ppm) |

| Aedes aegypti | 4.74 |

| Culex quinquefasciatus | 5.77 |

These findings highlight the potential of methyl cinnamate and related compounds as biodegradable alternatives to synthetic insecticides for mosquito control.

Enzyme Inhibition and Receptor Modulation Studies

The interaction of this compound with various enzymes is a critical area of research to understand its pharmacological profile.

Currently, there is a lack of specific research data on the direct interactions of this compound with the Cytochrome P450 (CYP450) family of enzymes. The CYP450 system is a crucial component of drug metabolism, and understanding a compound's potential to inhibit or induce these enzymes is vital for predicting drug-drug interactions. While some cinnamic acid derivatives have been predicted to interact with cytochrome enzymes, specific experimental data for this compound is not available.

Research into the effects of cinnamic acid derivatives on other enzyme systems has yielded significant findings. Notably, esters of cinnamic acid have been identified as inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In one study, novel cinnamic acid esters demonstrated potent inhibitory activity against mushroom tyrosinase, with some compounds showing significantly higher potency than the reference compound, kojic acid. For instance, (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate, a structurally related compound, exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.0 μM. The inhibition kinetics revealed that these compounds can act as reversible, non-competitive, or mixed-type inhibitors of tyrosinase. nih.govrsc.org

Antiglycation Properties and Mechanism of Action

Advanced glycation end products (AGEs) are implicated in the pathogenesis of various chronic diseases, including diabetic complications. Cinnamic acid and its derivatives have been investigated for their ability to inhibit the formation of AGEs. Studies have shown that these compounds can significantly hinder the formation of AGEs in vitro. The proposed mechanisms for their antiglycation activity include the trapping of free radicals and reactive carbonyl species, which are byproducts of the glycation process. nih.govmdpi.com

In a study evaluating various cinnamic acid derivatives, it was found that they could inhibit AGE formation by approximately 11.96–63.36% at a concentration of 1 mM. mdpi.comnih.gov These derivatives also demonstrated the ability to reduce levels of fructosamine (B8680336) and N(ε)-(carboxymethyl)lysine (CML), a major AGE, and to prevent oxidative damage to proteins. mdpi.comnih.gov The antioxidant properties of cinnamic acid derivatives are believed to contribute significantly to their antiglycation effects. mdpi.com

In Vivo Efficacy Studies in Animal Models

Preclinical studies using animal models have provided evidence for the potential therapeutic effects of this compound and related compounds in various disease states.

One study investigated the anti-parasitic activity of methyl 4-hydroxycinnamate in mice infected with Plasmodium berghei, a model for malaria. The administration of the compound at doses of 10, 30, and 60 mg/kg resulted in a reduction in parasitemia and an increase in the survival rate of the infected mice. caymanchem.com

While direct in vivo studies on the hypolipidemic activity of this compound are limited, research on other cinnamic acid derivatives has shown promising results. A study on Triton-induced hyperlipidemic rats demonstrated that certain derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid significantly decreased plasma levels of total cholesterol and triglycerides. nih.govnih.gov This suggests that the cinnamic acid scaffold may be a promising backbone for the development of new hypolipidemic agents.

Cellular and Molecular Target Identification

Identifying the specific cellular and molecular targets of this compound is crucial for elucidating its mechanism of action. In the context of its anti-parasitic activity in malaria-infected mice, methyl-4-hydroxycinnamate has been shown to modulate inflammatory cytokine levels through the inhibition of Glycogen Synthase Kinase 3β (GSK3β). caymanchem.com

Furthermore, the broader class of cinnamic acid derivatives is being explored for its multi-target-directed potential in complex diseases like Alzheimer's disease. These compounds are being investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's therapy. nih.gov The neuroprotective properties of cinnamate derivatives, including their ability to inhibit the accumulation of amyloid-β, are also under investigation. nih.gov

Structure Activity Relationship Sar and Computational Studies

Design and Synthesis of 4-(Hydroxymethyl)cinnamic Acid Methyl Ester Analogs

The design and synthesis of analogs of this compound are pivotal for developing new therapeutic agents and materials. The synthetic routes to these analogs often involve modifications of the core cinnamic acid structure to explore a wider range of biological activities.

A common method for synthesizing cinnamic acid esters is through Fisher esterification of the corresponding trans-cinnamic acid with various alcohols. sapub.org Another effective method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). scielo.brscielo.br This method has been successfully employed to synthesize a variety of cinnamic acid esters. scielo.brscielo.br

The synthesis of analogs can be approached by introducing different substituents on the phenyl ring or by modifying the ester group. For instance, solid-phase synthesis has been utilized to create derivatives of 4-hydroxycinnamic acid for combinatorial chemistry applications. nih.gov This technique allows for the high-throughput generation of a library of compounds for biological screening. nih.gov

The following table outlines some representative synthetic methods for cinnamic acid esters:

| Method | Reagents and Conditions | Description |

| Fisher Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | A classic method for forming esters from carboxylic acids and alcohols. |

| Steglich Esterification | Alcohol, DCC, DMAP, Dichloromethane | A mild and efficient method for the synthesis of esters from carboxylic acids and alcohols. scielo.brscielo.br |

| Solid-Phase Synthesis | Resin-bound Cinnamic Acid, Activating Agents, Alcohols | Allows for the rapid synthesis of a large number of derivatives. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cinnamic acid derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. nih.govnih.gov

In a typical QSAR study, various physicochemical, electronic, and steric descriptors of the molecules are calculated. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR). nih.govnih.gov For instance, a QSAR study on cinnamic acid phenethyl esters revealed that tumor specificity was correlated with the shape, size, and ionization potential of the molecules. nih.gov

Another QSAR investigation on a series of esters, amides, and substituted derivatives of cinnamic acid for their antimicrobial activity showed that Gram-negative Escherichia coli and the fungus Candida albicans were the most sensitive microorganisms. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target (receptor). These methods have been widely applied to cinnamic acid derivatives to elucidate their mechanism of action at the molecular level. nih.govnih.govkoreascience.kr

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, docking studies of cinnamic acid derivatives with matrix metalloproteinase-9 (MMP-9), an enzyme implicated in various diseases, revealed that compounds like cynarin, chlorogenic acid, and rosmarinic acid exhibited significant binding affinities to the catalytic domain of MMP-9. nih.govnih.govkoreascience.kr

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the docked pose. nih.govnih.govkoreascience.kr In the study of cinnamic acid derivatives as MMP-9 inhibitors, MD simulations of 10 nanoseconds confirmed the stability of the docked poses for the most potent inhibitors. nih.govnih.govkoreascience.kr

The following table summarizes the key findings from a molecular docking study of cinnamic acid derivatives against MMP-9: nih.govnih.govkoreascience.kr

| Compound | Binding Affinity (ΔGbinding, kcal/mol) | Inhibition Constant (Ki) |

| Cynarin | < -10 | Picomolar range |

| Chlorogenic acid | < -10 | Picomolar range |

| Rosmarinic acid | < -10 | Not specified |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and other quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound. nih.gov These methods provide a detailed understanding of the molecule's behavior at the quantum level.

DFT calculations can determine various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For cinnamic acid, the energy gap has been found to be quite small, indicating its reactive nature. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum chemical method, can be used to study hyper-conjugative interactions and charge delocalization within the molecule. Furthermore, these calculations can predict thermodynamic parameters and vibrational frequencies, which can be compared with experimental data from techniques like FTIR and FT-Raman spectroscopy.

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, several conformers are possible due to the rotational freedom around the C-C single bonds in the propenyl ester side chain.

A study on the closely related methyl 4-hydroxycinnamate using UV-UV depletion spectroscopy identified four distinct species in the gas phase. nih.gov These were attributed to different conformers arising from the s-cis/s-trans configuration of the ester group and the syn/anti orientation of the phenolic hydroxyl group. nih.gov It is expected that this compound would exhibit similar conformational heterogeneity.

Quantum chemical calculations can be used to predict the relative energies of these conformers and to simulate their spectroscopic properties. nih.govjmcs.org.mxscielo.org.mx For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to predict the ¹³C and ¹H NMR chemical shifts of cinnamic acid in different solvents. jmcs.org.mxscielo.org.mx Similarly, IR absorption spectra can be predicted and compared with experimental data to identify the vibrational markers for each conformer. nih.gov While both DFT and wave function methods can reproduce experimental frequencies, calculations at the MP2 level may be necessary for accurate intensity predictions. nih.gov

Analytical Method Development and Bioanalytical Applications

Development of High-Resolution Chromatographic Methods (e.g., GC-MS, HPLC)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and analysis of 4-(Hydroxymethyl)cinnamic acid methyl ester.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC methods have been successfully developed for the analysis of similar compounds. For instance, a method for a related compound, benzoic acid, 4-(hydroxymethyl)-, methyl ester, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Similarly, other cinnamic acid derivatives have been analyzed using a C18 stationary phase with a mobile phase of methanol-acetonitrile-2% glacial acetic acid, demonstrating the versatility of HPLC for this class of compounds. nih.gov

A typical HPLC setup for analyzing cinnamic acid derivatives might involve a C18 column and a mobile phase like methanol (B129727):acetonitrile:2% glacial acetic acid in a specific ratio (e.g., 20:50:30, v/v) with UV detection at an appropriate wavelength, such as 292 nm. rsc.org The retention times for such methods are generally short, allowing for rapid analysis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility. nih.govwiley.com The analysis is typically performed using a capillary column, such as a DB-624, with an inert carrier gas like nitrogen or helium. thepharmajournal.comiiste.org The mass spectrometer serves as the detector, providing detailed structural information and enabling precise quantification. researchgate.net A common approach involves converting fatty acids to their methyl esters (FAMEs) to improve separation and detection. nih.gov

A representative GC-MS method could employ a column like a Supelcowax (30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas. The oven temperature is programmed to increase gradually to ensure good separation. For example, an initial temperature of 80°C might be held for a period, followed by a ramp up to a final temperature. The injector and mass transfer line temperatures are also optimized, for instance, at 260°C and 240°C, respectively. thepharmajournal.com

Table 1: Example Chromatographic Conditions

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Newcrom R1 or C18 | DB-624 or Supelcowax |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, Acid (Phosphoric or Formic) | Helium or Nitrogen |

| Detector | UV | Mass Spectrometer (MS) |

| Derivatization | Not typically required | Required (e.g., silylation or esterification) |

Optimization of Derivatization Protocols for Enhanced Detection

To analyze this compound by GC-MS, its polarity must be reduced and its volatility increased through derivatization. Common derivatization techniques include esterification and silylation.

Esterification: This process converts carboxylic acids into esters. For compounds that are already esters, further esterification of other functional groups might be necessary. A common method involves reacting the analyte with an alcohol, like methanol, in the presence of an acid catalyst such as boron trifluoride (BF3) or hydrochloric acid (HCl). nih.govrestek.com The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration to ensure complete conversion. restek.com The use of BF3 in methanol is advantageous due to its relatively short reaction times. thermofisher.com

Silylation: This is another widely used derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. restek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.com This method is effective for derivatizing hydroxyl and carboxylic acid groups. restek.com The reaction is generally performed in an aprotic solvent at an elevated temperature. restek.com

Optimization of derivatization involves adjusting parameters such as the reagent type and concentration, reaction time, and temperature to achieve the highest yield of the desired derivative and minimize the formation of byproducts. chromatographyonline.com For example, a study on fatty acid derivatization found optimal conditions to be a 20-minute reaction at 50°C. chromatographyonline.com

Table 2: Common Derivatization Reagents and Methods

| Method | Reagent | Functional Group Targeted | Typical Conditions |

|---|---|---|---|

| Esterification | Methanol with BF3 or HCl | Carboxylic Acids, Hydroxyls | 60°C for 5-60 minutes |

| Silylation | BSTFA or MSTFA with TMCS | Hydroxyls, Carboxylic Acids | 60°C for 60 minutes |

Quantitative Analysis in Complex Biological and Environmental Matrices

Quantifying this compound in complex matrices like blood, plasma, urine, or environmental samples presents challenges due to the presence of interfering substances. researchgate.netnih.govjapsonline.com Effective sample preparation is therefore essential to isolate the analyte and improve the accuracy of the analysis. nih.gov

Sample Preparation:

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques for cleaning up and concentrating samples. japsonline.com In LLE, the sample is extracted with an immiscible organic solvent. For instance, plasma samples can be acidified and then extracted with ethyl acetate. nih.gov SPE utilizes a solid sorbent to retain either the analyte or the interfering components, allowing for their separation. researchgate.net

Analytical Techniques:

LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is a highly sensitive and selective method widely used for quantitative analysis in biological matrices. nih.gov It combines the separation power of HPLC with the specificity of mass spectrometry. Fluorescence detection coupled with HPLC can also offer high sensitivity, sometimes comparable to that of mass spectrometry. bioanalysis-zone.com

For environmental samples, GC-MS is often employed. After appropriate extraction and derivatization, the sample is injected into the GC-MS system. The instrument's ability to separate compounds and provide specific mass spectral data allows for reliable quantification even at low levels. chromatographyonline.com Method detection limits for similar compounds using GC-MS/MS can be in the low µg/L range. chromatographyonline.com

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure the reliability of analytical data, the developed methods must be validated. iiste.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. apvma.gov.au Key validation parameters include linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ). apvma.gov.aunih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.au A linear relationship is typically established by analyzing a series of standards at different concentrations. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. apvma.gov.au Recoveries are expected to be within an acceptable range, for example, 95% to 105%.

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. iiste.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix. apvma.gov.au

Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Validation guidelines from organizations like the International Council for Harmonisation (ICH) provide a framework for performing method validation. nih.gov A validated method ensures that the data generated are reliable and reproducible, which is essential for research and quality control. iiste.org

Table 3: Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to true value | 80-120% of the nominal concentration |

| Precision (% RSD) | Agreement among repeated measurements | < 15-20% |

| Selectivity | No interference from matrix components | Analyte peak is well-resolved |

| LOQ | Lowest quantifiable concentration | Signal-to-noise ratio > 10 |

Future Perspectives and Advanced Research Directions

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The synthesis of 4-(Hydroxymethyl)cinnamic acid methyl ester and its analogs is poised for significant advancement through the exploration of more efficient, sustainable, and scalable methods. Traditional synthetic routes, such as Fischer esterification of the parent carboxylic acid with methanol (B129727) or Knoevenagel condensation, serve as a baseline. biointerfaceresearch.commdpi.comsapub.org However, future research is expected to focus on novel and greener alternatives.

Novel Synthetic Pathways: Modern organic synthesis techniques offer promising avenues. Solid-phase synthesis, which has been successfully employed for other 4-hydroxycinnamic acid derivatives, could be adapted to streamline the production and purification process, lending itself to the creation of compound libraries for screening purposes. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful tool for constructing the cinnamate (B1238496) scaffold with high stereoselectivity.

Biocatalytic Approaches: A significant trend in chemical synthesis is the move towards biocatalysis, which utilizes enzymes to perform reactions with high specificity under mild conditions. Lipases, for instance, have been effectively used to catalyze the esterification of cinnamic acid, presenting a green alternative to chemical catalysts that often require harsh conditions and can lead to unwanted side reactions. researchgate.netmdpi.com The use of immobilized enzymes, in particular, enhances catalyst stability and reusability, making the process more economically viable and environmentally friendly. researchgate.net Future work will likely focus on optimizing these enzymatic processes for this compound, potentially within continuous-flow microreactors to further enhance efficiency. mdpi.com

| Approach | Description | Potential Advantages | References |

|---|---|---|---|

| Fischer Esterification | Reaction of 4-(hydroxymethyl)cinnamic acid with methanol using a strong acid catalyst (e.g., H₂SO₄). | Well-established, straightforward, high yield under optimized conditions. | sapub.orgchemicalbook.com |

| Solid-Phase Synthesis | Synthesis on a polymer support, allowing for easier purification and automation. | High throughput, suitable for combinatorial chemistry. | nih.gov |

| Biocatalytic Esterification | Use of enzymes, such as immobilized lipases, to catalyze the esterification reaction. | Environmentally friendly ("green"), high specificity, mild reaction conditions, catalyst reusability. | researchgate.netmdpi.com |

| Palladium-Catalyzed Coupling | Heck reaction between a 4-(hydroxymethyl)halobenzene and methyl acrylate (B77674). | High stereoselectivity for the trans-isomer, good functional group tolerance. |

Integration of Omics Technologies in Biological Activity Research

To fully elucidate the biological activities and mechanisms of action of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches provide a holistic view of molecular changes within a biological system in response to a chemical stimulus.

Metabolomics: This approach can identify and quantify the small-molecule metabolites in a biological system. By treating cells or organisms with this compound, metabolomics studies could reveal which metabolic pathways are perturbed, offering clues to its mode of action. Studies on other cinnamic acid derivatives have successfully used NMR-based metabolomics to unveil their effects on bacterial metabolism. chenomx.com

Proteomics: Proteomics analyzes the entire protein complement of a cell or tissue. This can be used to identify direct protein targets of the compound or to understand downstream changes in protein expression and post-translational modifications that result from its activity.

Transcriptomics: By measuring the expression levels of all genes simultaneously, transcriptomics can reveal how this compound influences cellular signaling and regulatory networks at the genetic level.

These omics-based strategies, often leveraging techniques like high-resolution mass spectrometry, can transform the study of the compound from a targeted to a systems-level approach, uncovering novel biological roles and therapeutic potential. acs.org

| Omics Technology | Primary Focus | Potential Research Application | References |

|---|---|---|---|

| Metabolomics | Small molecules (metabolites) | Identify metabolic pathways affected by the compound; discover biomarkers of activity. | chenomx.com |

| Proteomics | Proteins | Identify direct protein binding partners; map changes in protein expression and signaling cascades. | |

| Transcriptomics | Gene transcripts (RNA) | Determine the effect of the compound on global gene expression; identify regulated genetic pathways. |

Advanced Materials Science Applications and Polymerization Studies

The unique structural features of this compound make it a highly attractive monomer for the synthesis of advanced functional polymers. Cinnamic acid and its derivatives are recognized for their utility in polymer science, owing to their rigid aromatic core and reactive functional groups. researchgate.net

The bifunctionality of this compound, possessing both a hydroxymethyl and a methyl ester group, enables its use in polycondensation reactions to form novel polyesters. These polyesters could exhibit desirable properties such as high thermal stability and specific optical characteristics. researchgate.net

Perhaps most significantly, the cinnamate moiety is photo-responsive. Upon exposure to UV light (typically >260 nm), the double bonds of two adjacent cinnamate groups can undergo a [2+2] photocycloaddition to form a cyclobutane (B1203170) ring. nih.govnih.gov This reaction provides a powerful, initiator-free method for crosslinking polymer chains. nih.gov This capability could be harnessed to create:

Photocrosslinkable Elastomers: By first synthesizing a linear or branched polyester (B1180765) from the monomer, a subsequent UV irradiation step could crosslink the material to form a durable, elastic network. nih.gov

Photo-patternable Materials: The ability to selectively crosslink areas exposed to UV light allows for the creation of micro- and nanopatterns on surfaces, a key process in microelectronics and sensor fabrication.

Self-Healing Polymers: The photodimerization of cinnamate can be reversible, with photocleavage occurring at shorter UV wavelengths (<260 nm). nih.gov This reversible crosslinking could be exploited to design smart materials capable of self-healing upon light stimulation. nih.gov

Interdisciplinary Research Integrating Computational Chemistry and Experimental Validation

The synergy between computational chemistry and experimental validation offers a powerful paradigm for accelerating research into this compound. In silico methods can predict molecular properties and behaviors, thereby guiding and rationalizing experimental efforts.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties, such as the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). escholarship.org This information is fundamental to understanding the compound's reactivity and spectral characteristics.

Time-Dependent DFT (TD-DFT): This method is particularly valuable for studying the compound's interaction with light. As demonstrated with the closely related para-hydroxy methylcinnamate, TD-DFT can elucidate the nature of electronic excited states and predict non-radiative decay pathways following photoexcitation, which is crucial for understanding its photostability and potential in photochemical applications. nih.gov

Molecular Docking: If the compound is investigated for therapeutic potential, molecular docking simulations can predict its binding affinity and orientation within the active site of target proteins, such as enzymes or receptors. biointerfaceresearch.com This can help prioritize compounds for synthesis and biological testing.

Experimental Validation: The predictions from these computational models can be directly tested through experimental techniques. For example, calculated vibrational spectra can be compared with experimental FTIR and Raman spectra. Predicted electronic transitions can be validated using UV-Vis spectroscopy, and excited-state dynamics predicted by TD-DFT can be confirmed with time-resolved laser spectroscopy. nih.gov This iterative cycle of prediction and validation is crucial for building accurate models of molecular behavior.

| Computational Method | Predicted Property | Experimental Validation Technique | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular structure, vibrational frequencies, electronic properties. | X-ray crystallography, FTIR/Raman spectroscopy, UV-Vis spectroscopy. | escholarship.org |

| Time-Dependent DFT (TD-DFT) | Excited state energies, photophysical decay pathways, lifetimes. | Time-resolved pump-probe spectroscopy, photoelectron spectroscopy. | nih.govnih.gov |

| Molecular Docking | Binding mode and affinity to biological macromolecules. | Enzyme inhibition assays, in vitro cytotoxicity assays, surface plasmon resonance. | biointerfaceresearch.com |

Potential as a Research Probe or Chemical Biology Tool

The distinct chemical functionalities of this compound make it an excellent scaffold for the development of chemical probes and tools to investigate biological processes.

Photo-crosslinking Agents: The photo-reactive nature of the cinnamate double bond is a key feature. The molecule could be developed into a photo-affinity labeling reagent. By incorporating it into a ligand for a specific protein, UV irradiation could induce covalent crosslinking, allowing for the identification of binding partners and the mapping of interaction sites. nih.gov

A Scaffold for Functional Probes: The hydroxymethyl group (-CH2OH) at the 4-position serves as a versatile chemical handle for further modification. This site can be used to attach a variety of reporter tags or functional groups, such as:

Fluorophores: Attachment of a fluorescent dye (e.g., rhodamine, fluorescein) would create a probe for tracking the molecule's localization and dynamics in living cells using fluorescence microscopy. Cinnamic acid-rhodamine hybrids have already been synthesized for detecting specific ions. researchgate.net

Affinity Tags: Conjugation with biotin (B1667282) would enable the pull-down and identification of binding partners from complex biological lysates.

Bioactive Molecules: The hydroxymethyl group could be used to link the cinnamate moiety to other drugs or bioactive compounds, creating hybrid molecules with potentially novel or synergistic activities.

By leveraging these properties, this compound can be transformed from a simple chemical compound into a sophisticated tool for chemical biology, enabling researchers to probe and manipulate biological systems with high precision.

Q & A

Basic: What are the key synthetic routes for preparing 4-(hydroxymethyl)cinnamic acid methyl ester, and how are protective groups utilized in these methods?

The synthesis of cinnamic acid esters typically involves two routes: (1) hydroxyl group protection followed by esterification and deprotection, or (2) direct esterification of pre-functionalized cinnamic acid derivatives. For hydroxymethyl-containing analogs like this compound, TBDMSCl (tert-butyldimethylsilyl chloride) is often used to protect the hydroxymethyl group under alkaline conditions (e.g., K₂CO₃) to prevent unwanted side reactions. After esterification (e.g., via acyl chloride intermediates or EDCI/HOBt-mediated coupling), the TBDMS group is removed using 2 M HF solution . This method ensures regioselectivity and avoids carboxyl group interference during ester formation.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H/13C NMR : Key diagnostic signals include:

- Ester methyl group : A singlet at δ ~3.8–3.9 ppm (1H NMR) and δ ~52–55 ppm (13C NMR).

- Hydroxymethyl protons : A broad singlet at δ ~4.2–4.5 ppm (1H NMR) and δ ~60–65 ppm (13C NMR).

- Trans-alkene protons : Doublets with J = 15.9–16.0 Hz (δ ~6.3–7.8 ppm for Hα and Hβ).

- Mass Spectrometry (MS) : Look for [M+H]⁺ or [M−H]⁻ ions and confirm molecular weight (e.g., m/z ~178–180 for methyl esters).

Example: Methyl 4-hydroxycinnamate shows [M−H]− at m/z 177.05 . - IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ .

Advanced: How can researchers optimize the esterification step for hydroxymethyl-substituted cinnamic acid derivatives?

To improve yields:

- Activation of carboxyl groups : Use SOCl₂ to generate acyl chlorides, which react efficiently with methanol.

- Coupling agents : EDCI/HOBt in DMF enhances esterification efficiency for sterically hindered derivatives.

- Temperature control : Maintain reactions at 0–5°C during acyl chloride formation to minimize decomposition.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Troubleshooting : If yields are low, consider replacing methanol with methyl iodide under Mitsunobu conditions (e.g., DIAD/PPh₃) for more robust ester formation .

Advanced: How should researchers resolve contradictions in NMR spectral data for cinnamic acid esters?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Rotamers : Slow rotation around the ester carbonyl can split signals. Use variable-temperature NMR to confirm.

- Residual solvents : Ensure complete drying (e.g., over MgSO₄) to avoid solvent peaks overlapping with hydroxymethyl protons.

- Impurities : Compare experimental data with literature values for analogous compounds (e.g., methyl ferulate: δ 7.55 ppm for aromatic protons ).